molecular formula C20H16N2O2S2 B2634427 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide CAS No. 2320926-15-4

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide

Cat. No. B2634427
CAS RN: 2320926-15-4
M. Wt: 380.48
InChI Key: OUCGFFHYBNJWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide, also known as BHAP, is a chemical compound with potential applications in scientific research. BHAP is a type of benzothiazole derivative that has been synthesized through a multi-step process.

Mechanism of Action

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide acts as an allosteric inhibitor of Hsp90, binding to a specific site on the protein and causing a conformational change that inhibits its activity. This leads to the degradation of oncogenic proteins that are dependent on Hsp90 for stability.
Biochemical and physiological effects:
This compound has been shown to induce cell death in cancer cells through the degradation of oncogenic proteins. It has also been shown to have anti-inflammatory effects by inhibiting the activity of a protein called NF-κB, which plays a critical role in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of Hsp90 and has potential as an anti-cancer agent. It also has anti-inflammatory effects and could be useful in the study of inflammatory diseases. However, this compound has limitations in terms of its solubility and stability. It is also relatively expensive, which could limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide. One area of research could focus on the development of more potent and selective inhibitors of Hsp90. Another area of research could focus on the use of this compound in combination with other anti-cancer agents to improve its efficacy. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases. Overall, this compound has potential as a valuable tool in scientific research and could lead to the development of new treatments for cancer and inflammatory diseases.

Synthesis Methods

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide is synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 4-(thiophen-3-yl)benzaldehyde to form a Schiff base. The Schiff base is then reacted with 2-aminobenzenethiol to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide has potential applications in scientific research due to its ability to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 has been shown to induce the degradation of these oncogenic proteins, leading to cell death. This compound has been shown to be a potent inhibitor of Hsp90 and has potential as an anti-cancer agent.

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-18(14-3-1-13(2-4-14)16-7-8-25-11-16)10-21-20(24)15-5-6-17-19(9-15)26-12-22-17/h1-9,11-12,18,23H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCGFFHYBNJWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.